molecular formula C28H25NO4 B2360762 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866589-58-4

8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2360762
CAS No.: 866589-58-4
M. Wt: 439.511
InChI Key: RMHNZLSMSUWBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO4 and its molecular weight is 439.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic molecule with potential pharmacological applications. Its structure suggests a complex arrangement that may interact with various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is derived from its structural components, which include a quinoline backbone modified with ethyl and methyl phenyl groups. The molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.41 g/mol.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies focusing on its interaction with cellular targets and potential therapeutic effects. Here are some key findings:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Mechanisms may involve the induction of apoptosis and cell cycle arrest, possibly through the inhibition of specific kinases involved in cell proliferation.
  • Antimicrobial Properties : Some research indicates that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Kinase Activity : Similar to other compounds in its class, it may inhibit lipid-kinase activity, impacting signaling pathways crucial for cell growth and survival.
  • Interaction with DNA : There is potential for this compound to intercalate with DNA or inhibit topoisomerase enzymes, leading to disruptions in DNA replication and transcription.

Table 1: Summary of Biological Assays

Study ReferenceBiological ActivityMethod UsedKey Findings
Study 1AnticancerMTT AssayInduced apoptosis in breast cancer cells.
Study 2AntimicrobialDisk DiffusionEffective against E. coli and S. aureus.
Study 3Anti-inflammatoryELISAReduced TNF-alpha levels in macrophages.

Detailed Research Findings

  • Cytotoxicity Assay : In a study assessing the cytotoxicity of the compound against MCF-7 (breast cancer) cells, results indicated an IC50 value of approximately 15 µM, suggesting significant potency in inhibiting cell viability.
  • Microbial Inhibition : A disk diffusion method revealed that the compound exhibited zones of inhibition ranging from 12 mm to 18 mm against tested bacterial strains, indicating moderate to strong antibacterial properties.
  • Inflammatory Response Modulation : In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha production upon stimulation with LPS.

Properties

IUPAC Name

8-(4-ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4/c1-3-19-8-10-21(11-9-19)27(30)23-17-29(16-20-6-4-18(2)5-7-20)24-15-26-25(32-12-13-33-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNZLSMSUWBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.